![molecular formula C8H4ClIN2O B581512 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1246088-64-1](/img/structure/B581512.png)

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

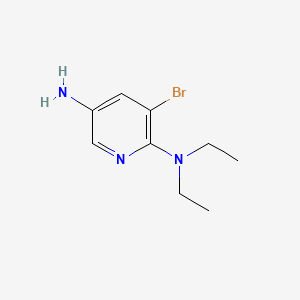

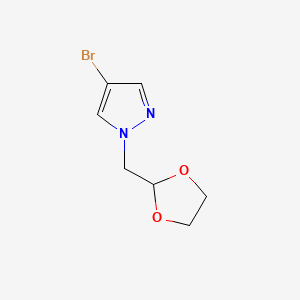

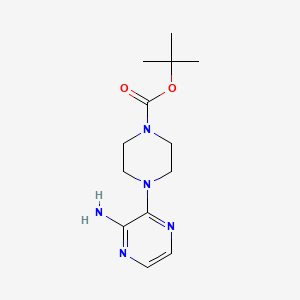

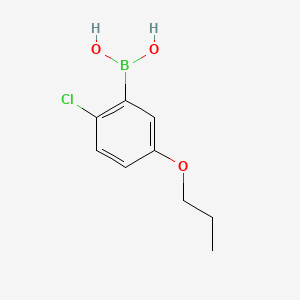

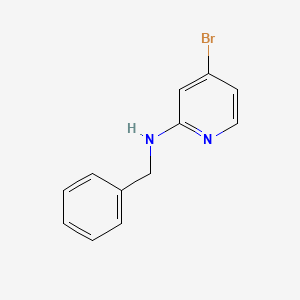

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the CAS number 1246088-64-1 . It is primarily used for research and development purposes .

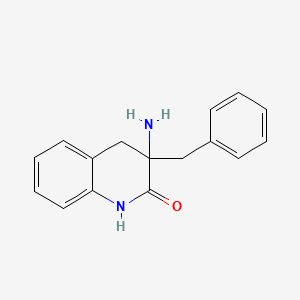

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is represented by the SMILES stringClc1c(I)nc2[nH]ccc2c1C=O . The empirical formula is C8H4ClIN2O and the molecular weight is 306.49 . Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[4,3-c]pyridines : This compound is used in Sonogashira-type cross-coupling reactions to create 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates are further treated to obtain 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showing its utility in synthesizing complex heterocycles (Vilkauskaitė, Šačkus, & Holzer, 2011).

Fused Heterocycles Synthesis : In a similar context, the compound serves as a synthon for creating pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This illustrates its importance in building diverse fused heterocyclic structures (El-Nabi, 2004).

Vilsmeier–Haack Reaction Utilization : The compound is also instrumental in Vilsmeier–Haack reactions, leading to novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These are further used to synthesize chalcone analogues and dipyrazolopyridines, indicating its versatility in organic synthesis (Quiroga et al., 2010).

Synthesis of Trifluoromethyl-substituted Compounds : It's also used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This showcases its application in introducing trifluoromethyl groups into heterocycles (Palka et al., 2014).

Interaction with Glycine Esters : Research has also been conducted on the interaction of similar compounds with glycine esters, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which could have potential in developing biologically active compounds (Zinchenko et al., 2018).

Mecanismo De Acción

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound has the potential to interact with its targets, leading to changes in cellular functions .

Biochemical Pathways

The compound’s effects on downstream pathways would depend on its specific targets, which are currently unknown .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

It has been suggested that the compound may have potential effects on cell migration and invasion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde . These factors could include pH, temperature, and the presence of other molecules in the environment .

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGXUNBNODWXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C(=C21)C=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)